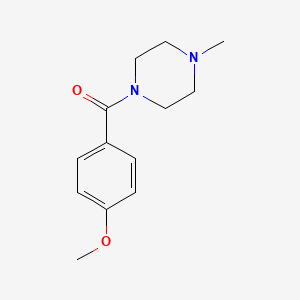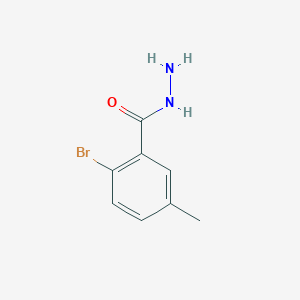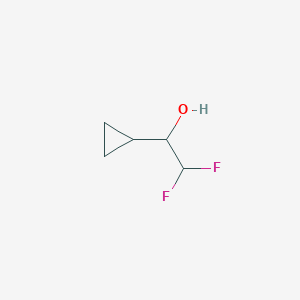
1-cyclopropyl-2,2-difluoroethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopropyl-2,2-difluoroethan-1-ol, also known as 2-cyclopropyl-1,1-difluoroethanol, is a versatile compound that has been widely studied for its potential applications in a variety of fields. It is a cyclopropyl derivative of ethanol, containing a cyclopropyl ring and two fluorine atoms. This molecule has been studied for its potential use in synthetic organic chemistry, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
1-cyclopropyl-2,2-difluoroethan-1-ol has been studied for its potential applications in a variety of scientific fields. It has been used as a reagent in organic synthesis to prepare cyclopropyl derivatives of various compounds. It has also been studied for its potential applications in medicinal chemistry, as it has been used as a starting material for the synthesis of various drugs. Additionally, it has been studied for its potential use in biochemistry, as it has been used as a substrate for various enzymes.
Wirkmechanismus
1-cyclopropyl-2,2-difluoroethan-1-ol has been studied for its mechanism of action in various biochemical and physiological processes. The cyclopropyl ring of the molecule is thought to interact with certain enzymes and other proteins, which can affect their activity and function. Additionally, the two fluorine atoms of the molecule are thought to interact with certain proteins, which can affect their conformation and activity.
Biochemical and Physiological Effects
1-cyclopropyl-2,2-difluoroethan-1-ol has been studied for its potential effects on various biochemical and physiological processes. It has been found to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. Additionally, it has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
1-cyclopropyl-2,2-difluoroethan-1-ol has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it a useful starting material for various organic synthesis reactions. Additionally, it is relatively stable, which makes it suitable for use in a variety of biochemical and physiological studies. One limitation is that it is not very soluble in water, which can make it difficult to use in certain laboratory experiments.
Zukünftige Richtungen
There are several possible future directions for research on 1-cyclopropyl-2,2-difluoroethan-1-ol. One possible direction is to further study its potential applications in medicinal chemistry, as it has already been used as a starting material for the synthesis of various drugs. Another possible direction is to study its potential use in biochemistry, as it has been found to have an inhibitory effect on certain enzymes. Additionally, it could be studied for its potential use as a substrate for various enzymes, as it has been found to have an inhibitory effect on certain proteins. Finally, it could be studied for its potential use in organic synthesis, as it has been used as a reagent in the synthesis of various compounds.
Synthesemethoden
The synthesis of 1-cyclopropyl-2,2-difluoroethan-1-ol has been widely studied and there are several methods that have been used to synthesize it. One method involves the reaction of 1,1-difluoroethanol with a cyclopropyl Grignard reagent. The Grignard reagent is prepared by reacting a cyclopropyl halide with magnesium metal and the reaction of the Grignard reagent with the 1,1-difluoroethanol produces the desired product. Another method involves the reaction of 1,1-difluoroethanol with an alkynyl Grignard reagent, which produces the desired product in a single step.
Eigenschaften
IUPAC Name |
1-cyclopropyl-2,2-difluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O/c6-5(7)4(8)3-1-2-3/h3-5,8H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFBPBKYYUJBBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2,2-difluoroethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate](/img/structure/B6617227.png)
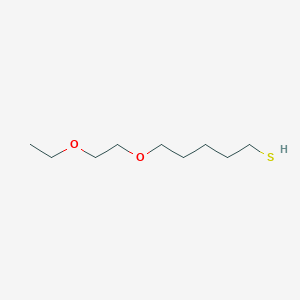
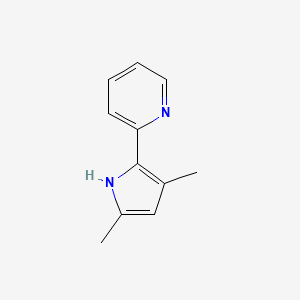
![[1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide](/img/structure/B6617256.png)
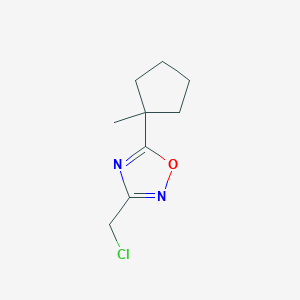
![5-{bicyclo[3.1.0]hexan-3-yl}-3-(chloromethyl)-1,2,4-oxadiazole, Mixture of diastereomers](/img/structure/B6617271.png)


![tert-butyl 1-thia-4,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B6617286.png)

![2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid](/img/structure/B6617299.png)
